(R)-Chlorpheniramine Maleate Salt

Pharmacokinetics Stereoselective Metabolism CYP2D6

The active dextrorotatory R-enantiomer of chlorpheniramine delivers approximately 2-fold greater H1 receptor potency on a weight basis compared to the racemic mixture. As a defined stereoisomer, it eliminates the confounding pharmacokinetic variability of the slower-clearing S-enantiomer, enabling precise stereoselective pharmacology, CYP2D6 metabolism studies, and chiral HPLC method validation. Procure this pure enantiomer to ensure reproducible receptor binding assays, accurate PK/PD modeling, and robust analytical method development.

Molecular Formula C20H23ClN2O4
Molecular Weight 390.9 g/mol
Cat. No. B14798319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Chlorpheniramine Maleate Salt
Molecular FormulaC20H23ClN2O4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1
InChIKeyDBAKFASWICGISY-WMQZXYHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Chlorpheniramine Maleate: Procurement and Research-Grade Chiral Specifications


(R)-Chlorpheniramine maleate, also known as dexchlorpheniramine maleate, is the pharmacologically active dextrorotatory enantiomer of the alkylamine-class first-generation H1 histamine receptor antagonist [1]. It exists as a white crystalline powder and is differentiated from the racemic mixture by its stereospecific interaction at the H1 receptor site, which confers approximately two-fold greater potency on a weight basis [2]. This compound serves as a critical chiral probe for studies investigating stereoselective pharmacology, pharmacokinetics, and analytical method development.

Why Chiral Purity Matters for (R)-Chlorpheniramine Maleate in Research and Formulation


Substituting (R)-chlorpheniramine maleate with the racemic mixture (DL-chlorpheniramine) or the (S)-enantiomer introduces significant, quantifiable variability in experimental and therapeutic outcomes due to stereoselective pharmacokinetics and receptor pharmacology. In humans, the (R)-enantiomer exhibits a distinct clearance profile compared to the (S)-enantiomer, with the (R)-form being eliminated more rapidly [1]. Furthermore, plasma protein binding is stereoselective, with the (S)-enantiomer showing significantly higher binding to human plasma proteins (38%) compared to the (R)-enantiomer (23%), which can alter free drug concentrations and tissue distribution [2]. Consequently, using the racemate or the wrong enantiomer compromises the reproducibility of receptor binding assays, in vivo pharmacokinetic studies, and analytical method validation where a single, defined stereoisomer is required.

Comparative Quantitative Evidence for (R)-Chlorpheniramine Maleate vs. Racemate and (S)-Enantiomer


Comparative Human Pharmacokinetics: Oral Clearance of (R)- vs. (S)-Chlorpheniramine

A clinical pharmacokinetic study in extensive CYP2D6 metabolizers receiving an 8 mg oral dose of racemic chlorpheniramine maleate demonstrated that the oral clearance (CLoral) of (R)-(-)-chlorpheniramine is significantly higher than that of its (S)-(+) counterpart. This indicates that the (R)-enantiomer is eliminated from systemic circulation approximately twice as fast [1].

Pharmacokinetics Stereoselective Metabolism CYP2D6

Comparative Plasma Exposure in Humans: Cmax and AUC of (R)- vs. (S)-Chlorpheniramine

In a crossover study of 12 healthy subjects administered a single 8 mg dose of racemic chlorpheniramine, the peak plasma concentration (Cmax) and total systemic exposure (AUC) of the (S)-(+)-enantiomer were substantially higher than those of the (R)-(-)-enantiomer [1].

Bioequivalence Stereoselective Pharmacokinetics Drug Monitoring

Comparative Plasma Protein Binding: Stereoselective Binding of (R)- and (S)-Chlorpheniramine in Human Plasma

An in vitro equilibrium dialysis study using human plasma demonstrated that the (S)-enantiomer of chlorpheniramine binds more extensively to total plasma proteins than the (R)-enantiomer [1].

Protein Binding Stereoselectivity Drug Distribution

Comparative Antimuscarinic Potency: Affinity of Chlorpheniramine Racemate vs. Reference Antagonist

The racemic mixture of chlorpheniramine exhibits measurable antagonist activity at muscarinic acetylcholine receptors, with a reported Ki value in the low micromolar range, which is considerably weaker than its H1 antagonism but relevant for off-target effects [1]. Direct enantiomeric comparison of antimuscarinic Ki values is currently limited in the primary literature.

Receptor Pharmacology Anticholinergic Activity Selectivity Profiling

Comparative CNS Effects: Differential Sedation Profile of Chlorpheniramine Enantiomers in Humans

A human study investigating the effects of 10 mg of (+)- and (-)-chlorpheniramine on daytime sleep latencies and cognitive performance revealed that the (+)-enantiomer significantly reduced sleep latencies and impaired digit symbol substitution, whereas the (-)-enantiomer did not differ from placebo [1]. This indicates that the sedative effects are stereoselective and primarily associated with the enantiomer possessing higher H1 receptor affinity.

CNS Pharmacology Sedation Receptor Occupancy

Analytical Method for Chiral Separation and Quantitation of Chlorpheniramine Enantiomers in Pharmaceutical Formulations

A validated HPLC method using an amylose tris(3,5-dimethylphenylcarbamate) chiral column achieves baseline separation of (S)-(+)- and (R)-(-)-chlorpheniramine enantiomers with limits of quantitation (LOQ) of 0.88 μg/mL and 1.31 μg/mL, respectively [1]. This method is suitable for the enantioselective assay of chlorpheniramine in pharmaceutical dosage forms and can be adapted for purity analysis of the individual enantiomers.

Analytical Chemistry Chiral Chromatography Quality Control

Key Research Applications and Procurement Use Cases for (R)-Chlorpheniramine Maleate


Stereoselective Pharmacokinetic and Drug Metabolism Studies

Researchers investigating the role of CYP2D6 or other metabolic pathways in the clearance of chiral amines utilize pure (R)-chlorpheniramine maleate to isolate its distinct pharmacokinetic profile. The data from Section 3 show that the (R)-enantiomer exhibits approximately 2.2-fold higher oral clearance in humans compared to the (S)-enantiomer . Procuring the pure (R)-form eliminates the confounding variable of the slower-clearing (S)-enantiomer, allowing for precise determination of metabolic rate constants and identification of specific enzyme contributions .

Enantioselective Receptor Binding and Functional Assays

In vitro pharmacology studies examining H1 receptor affinity or functional antagonism require the pure (R)-enantiomer to differentiate its intrinsic activity from that of the (S)-enantiomer. While the (S)-enantiomer is generally considered more potent at H1 receptors, the (R)-enantiomer serves as an essential comparator to establish the stereospecificity of binding and functional response. The human sedation study in Section 3 further demonstrates that the enantiomers produce distinct CNS effects, underscoring the need for pure compounds in neuropharmacological investigations .

Analytical Method Development and Chiral Purity Validation

Pharmaceutical quality control laboratories and contract research organizations use pure (R)-chlorpheniramine maleate as a reference standard to validate chiral HPLC methods. The validated method described in Section 3, which achieved baseline separation and quantitation of both enantiomers , requires a pure sample of the (R)-enantiomer for calibration and system suitability testing. This ensures that commercial formulations of dexchlorpheniramine meet purity specifications and that racemic mixtures are accurately characterized.

Stereoselective Protein Binding and Distribution Studies

Investigations into drug-plasma protein interactions use pure (R)-chlorpheniramine maleate to quantify enantioselective binding. As shown in Section 3, the (R)-enantiomer exhibits significantly lower binding to human plasma proteins (23%) compared to the (S)-enantiomer (38%) . This differential binding can be exploited to study the impact of protein binding on free drug concentration, tissue distribution, and pharmacodynamics, making the pure enantiomer a valuable tool in pharmacokinetic/pharmacodynamic modeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Chlorpheniramine Maleate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.